2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that combines a piperazine ring with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves the reaction of 4-methoxyphenylpiperazine with a chromenone derivative. The process often includes steps such as:
Formation of the Piperazine Derivative: This involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with a chromenone derivative using a suitable coupling agent, such as carbodiimide, under anhydrous conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, potentially modulating neurotransmitter release. The chromenone moiety may contribute to the compound’s overall bioactivity by interacting with other cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine ring but lacks the chromenone structure.
4-Methoxyphenylpiperazine: Similar in structure but with different functional groups.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have similar pharmacological profiles but differ in their core structures
Uniqueness
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is unique due to the combination of the piperazine and chromenone structures, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)22-10-12-23(13-11-22)21(25)20-14-18(24)17-4-2-3-5-19(17)27-20/h2-9,14H,10-13H2,1H3 |
InChI Key |
NOCYTFRGRVEIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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